molecular formula C7H6ClNO B039946 1-(4-Chloropyridin-3-YL)ethanone CAS No. 116922-73-7

1-(4-Chloropyridin-3-YL)ethanone

Cat. No. B039946
M. Wt: 155.58 g/mol
InChI Key: NTNGUMAHAAURPE-UHFFFAOYSA-N
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Patent
US05973156

Procedure details

A solution of 3-acetyl-4-chloropyridine (0.75 g, 4.8 mmol) in sodium methoxide solution (0.5M in methanol, 10.6 ml, 5.3 mmol) was heated at reflux for 1 hour. After cooling water (10 ml) was added and the solvents evaporated. The residue was partitioned between dichloromethane (4×50 ml) and water (50 ml), the combined organic phases dried (MgSO4) and evaporated to afford the title compound (0.58 g, 80%) as a yellow solid. 1H NMR (360 MHz, CDCl3) δ 2.62 (3H, s), 3.98 (3H, s), 6.90 (1H, d, J=5.8 Hz), 8.57 (1H, d, J=5.7 Hz), 8.81 (1H, s).
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[N:6][CH:7]=[CH:8][C:9]=1Cl)(=[O:3])[CH3:2].[CH3:11][O-:12].[Na+]>O>[C:1]([C:4]1[CH:5]=[N:6][CH:7]=[CH:8][C:9]=1[O:12][CH3:11])(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
C(C)(=O)C=1C=NC=CC1Cl
Name
Quantity
10.6 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the solvents evaporated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between dichloromethane (4×50 ml) and water (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C=NC=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.58 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.